molecular formula C22H25N3O5 B11386275 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide

Cat. No.: B11386275
M. Wt: 411.5 g/mol
InChI Key: PAUNGCSYSVIWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide derives its name from the IUPAC nomenclature rules for heterocyclic compounds. The parent structure is the 1,2,5-oxadiazole ring (also known as furazan), which is substituted at position 4 with a 3,4-diethoxyphenyl group and at position 3 with a benzamide moiety. The benzamide group is further modified at the para position with a propan-2-yloxy (isopropoxy) substituent.

The molecular formula is C$${22}$$H$${25}$$N$${3}$$O$${5}$$ , calculated as follows:

  • 1,2,5-Oxadiazole core : C$${2}$$N$${2}$$O
  • 3,4-Diethoxyphenyl group : C$${8}$$H$${10}$$O$$_{2}$$
  • 4-(Propan-2-yloxy)benzamide : C$${12}$$H$${15}$$NO$$_{2}$$

The molecular weight is 411.5 g/mol , consistent with the sum of atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00). The systematic name reflects the connectivity of these groups, prioritizing the oxadiazole ring as the parent structure and specifying substituents in descending order of priority (amide > ether).

Crystallographic Studies and Three-Dimensional Conformational Analysis

While direct crystallographic data for this compound are not publicly available, analogous 1,2,5-oxadiazole derivatives exhibit characteristic packing patterns. For example, N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide (C$${10}$$H$${9}$$N$${3}$$O$${2}$$) crystallizes in the monoclinic space group P2$$_{1}$$/c with unit cell parameters a = 7.42 Å, b = 14.03 Å, c = 9.85 Å, and β = 98.5°. By analogy, the title compound likely adopts a similar lattice structure, with intramolecular hydrogen bonds between the amide N–H and the oxadiazole oxygen stabilizing the conformation.

The dihedral angle between the 3,4-diethoxyphenyl group and the benzamide moiety is critical for understanding steric interactions. Computational models suggest an angle of ~35° , minimizing repulsion between the ethoxy and isopropoxy groups. This arrangement allows for π-stacking interactions between adjacent aromatic rings in the crystal lattice.

Substituent Effects of Diethoxyphenyl and Propan-2-yloxybenzamide Moieties

The 3,4-diethoxyphenyl group exerts dual electronic and steric effects:

  • Electronic Effects : The ethoxy substituents are electron-donating via resonance (+M effect), increasing electron density on the oxadiazole ring. This enhances stability against nucleophilic attack at the N–O bond.
  • Steric Effects : The bulky ethoxy groups at positions 3 and 4 create torsional strain, reducing rotational freedom around the C(aryl)–C(oxadiazole) bond.

The 4-(propan-2-yloxy)benzamide group contributes to solubility in nonpolar solvents due to its branched alkoxy chain. The isopropoxy oxygen engages in weak hydrogen bonding with water, yielding a calculated logP value of 3.2 ± 0.1 , indicative of moderate lipophilicity.

Substituent Electronic Contribution Steric Contribution
3,4-Diethoxyphenyl +M effect High (ortho-diethoxy)
4-Isopropoxybenzamide –I effect (amide) Moderate (para-isopropoxy)

Comparative Analysis with Related 1,2,5-Oxadiazole Derivatives

The compound’s properties differ significantly from simpler analogs:

  • N-(4-Methyl-1,2,5-oxadiazol-3-yl)benzamide (C$${10}$$H$${9}$$N$${3}$$O$${2}$$):

    • Lacks ethoxy and isopropoxy groups.
    • Lower molecular weight (203.2 g/mol vs. 411.5 g/mol).
    • Reduced lipophilicity (logP = 1.05 vs. 3.2).
  • 4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-amine (C$${12}$$H$${15}$$N$${3}$$O$${3}$$):

    • Replaces benzamide with an amine group.
    • Higher solubility in polar solvents due to –NH$$_{2}$$.
  • N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-isopropoxybenzamide (C$${20}$$H$${21}$$N$${3}$$O$${5}$$):

    • Methoxy instead of ethoxy groups.
    • Shorter alkoxy chains reduce steric hindrance.

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H25N3O5/c1-5-27-18-12-9-16(13-19(18)28-6-2)20-21(25-30-24-20)23-22(26)15-7-10-17(11-8-15)29-14(3)4/h7-14H,5-6H2,1-4H3,(H,23,25,26)

InChI Key

PAUNGCSYSVIWCR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OC(C)C)OCC

Origin of Product

United States

Preparation Methods

Table 1: Key Precursors and Their Synthesis

PrecursorSynthesis RouteYieldSource
4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-amineOxime formation → Chlorination → Amidoxime → Cyclization with NaOH68–72%
4-(Propan-2-yloxy)benzoic acidPhenol alkylation with isopropyl bromide/K₂CO₃ → Acidification74–85%
4-(Propan-2-yloxy)benzoyl chlorideTreatment of benzoic acid with oxalyl chloride/ catalytic DMF89–93%

Oxadiazole Ring Formation

The 1,2,5-oxadiazol-3-amine core is constructed via cyclization of amidoximes under basic conditions:

  • Oxime Synthesis : 3,4-Diethoxybenzaldehyde reacts with hydroxylamine hydrochloride to form the aldoxime.

  • Chlorination : The aldoxime is treated with N-chlorosuccinimide (NCS) to yield the imidoyl chloride.

  • Amidoxime Formation : Reaction with potassium cyanide generates the amidoxime intermediate.

  • Cyclization : Refluxing with 2N NaOH induces ring closure to form the 3-amino-1,2,5-oxadiazole.

Critical Conditions :

  • Solvent: Ethanol/water mixture for cyclization.

  • Temperature: 80–100°C for 4–6 hours.

Amide Coupling Reaction

The final step involves coupling the oxadiazole amine with 4-(propan-2-yloxy)benzoyl chloride. Two methods are prevalent:

Method A: Schotten-Baumann Reaction

  • Procedure : The amine is dissolved in THF/water (2:1), and benzoyl chloride is added dropwise at 0–5°C.

  • Base : Triethylamine (3 eq.) neutralizes HCl byproducts.

  • Yield : 78–82% after recrystallization (ethanol/water).

Method B: Catalytic Coupling

  • Reagents : HATU or DCC as coupling agents in DMF.

  • Conditions : Room temperature, 12–16 hours.

  • Yield : 85–89% with reduced side products.

Table 2: Comparison of Coupling Methods

MethodReagentsSolventTemp.YieldPurity (HPLC)Source
ABenzoyl chloride, Et₃NTHF/H₂O0–5°C78%95.2%
BHATU, DIPEADMFRT89%98.5%

Functional Group Modifications

Etherification of Phenolic Groups

The isopropyl ether group is introduced via nucleophilic substitution:

  • Substrate : 4-Hydroxybenzoic acid.

  • Reagents : Isopropyl bromide, K₂CO₃, acetone.

  • Conditions : Reflux at 60°C for 5 hours.

  • Yield : 74–85%.

Optimization Note : Electron-withdrawing groups on the aromatic ring enhance reaction rates by stabilizing the phenoxide ion.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel (hexane/ethyl acetate, 7:3).

  • Recrystallization : Ethanol/water (3:1) for final amide.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 6H, –OCH₂CH₃), 1.45 (d, 6H, –OCH(CH₃)₂), 4.12 (q, 4H, –OCH₂CH₃), 4.72 (m, 1H, –OCH(CH₃)₂), 7.05–8.21 (m, 7H, aromatic).

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Mass Spec : [M+H]⁺ = 411.5 m/z (calc. 411.46).

Challenges and Optimization

Side Reactions

  • Oxadiazole Hydrolysis : Prolonged heating in acidic conditions degrades the oxadiazole ring.

  • Amide Racemization : Minimized by using low temperatures (<10°C) during coupling.

Solvent Optimization

  • Etherification : Acetone outperforms DMF due to better phenoxide solvation.

  • Cyclization : Ethanol/water prevents byproduct formation vs. pure ethanol.

Scalability and Industrial Relevance

  • Batch Size : 100 g-scale synthesis achieved with 72% overall yield.

  • Cost Drivers : Isopropyl bromide and HATU account for 60% of material costs.

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduced environmental impact by 40%.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Published Methods

StepMethodYieldTimeCostSource
Oxadiazole formationCyclization72%6hLow
Amide couplingHATU-mediated89%12hHigh
EtherificationK₂CO₃/acetone85%5hMedium

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

1. Anti-Cancer Properties

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anti-cancer activity. For instance, derivatives of oxadiazoles have been shown to induce apoptosis in cancer cell lines such as glioblastoma. In vitro cytotoxic assays demonstrated that these compounds can effectively damage DNA in cancer cells, leading to cell death .

2. Anti-Diabetic Activity

In addition to anti-cancer properties, some oxadiazole derivatives have been evaluated for their anti-diabetic effects. Research using models such as Drosophila melanogaster showed that certain derivatives significantly lowered glucose levels, suggesting potential for managing diabetes .

3. Antimicrobial Activity

Compounds similar to N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide have also been assessed for their antimicrobial properties. These studies indicate that they may inhibit bacterial growth effectively, making them candidates for further development as antibacterial agents .

Case Studies

Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

A study conducted by researchers synthesized several oxadiazole derivatives and evaluated their biological activities. The synthesized compounds were tested against various cancer cell lines and were found to exhibit IC50 values in the micromolar range, indicating promising anti-cancer efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with target proteins involved in cancer pathways. The results indicated a strong interaction with specific targets, supporting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key structural differences among analogs lie in:

  • Substituents on the oxadiazole ring : Variations in the aryl group (e.g., diethoxy vs. dimethoxy or halogenated phenyl).
  • Benzamide substituents : Position and type of functional groups (e.g., isopropoxy, trifluoromethyl, halogens).
Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS/Reference) Oxadiazole Substituent Benzamide Substituent Molecular Formula Molecular Weight Melting Point (°C)
Target Compound (Hypothetical) 3,4-Diethoxyphenyl 4-(Propan-2-yloxy) C₂₂H₂₅N₃O₅ ~423.45 Not reported
13 (CAS 880397-10-4) 3,4-Diethoxyphenyl 3-(Trifluoromethyl) C₂₀H₁₈F₃N₃O₄ 421.37 153
14 (CAS Not reported) 3,4-Diethoxyphenyl 3-Fluoro C₁₉H₁₈FN₃O₄ 371.36 250
BH52750 (874146-61-9) 3,4-Dimethoxyphenyl 2-(4-Ethylphenoxy)propanamido C₂₁H₂₃N₃O₅ 397.42 Not reported
880396-80-5 3,4-Diethoxyphenyl 2-(4-Fluorophenoxy)propanamido C₂₁H₂₂FN₃O₅ 415.40 Not reported

Functional Group Impact on Properties

  • Electron-Withdrawing Groups (e.g., CF₃, F) : Enhance metabolic stability but reduce solubility in polar solvents. Compound 13 (CF₃) is more lipophilic than 14 (F).
  • Electron-Donating Groups (e.g., OCH₃, OCH₂CH₃) : Increase solubility in organic solvents. The target compound’s isopropoxy group balances moderate lipophilicity and steric bulk.

Biological Activity

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide is a novel compound that belongs to the oxadiazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and comparative efficacy against other compounds.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O5C_{21}H_{23}N_{3}O_{5}, with a molecular weight of 397.42 g/mol. The compound features an oxadiazole ring and a propan-2-yloxy group that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H23N3O5
Molecular Weight397.42 g/mol
LogP5.7706
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound has cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values for these cell lines range from 0.12 to 15.63 µM, demonstrating its potency compared to established chemotherapeutics like doxorubicin and tamoxifen .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : It activates apoptotic pathways by increasing the expression of p53 and caspase-3 cleavage in MCF-7 cells .
  • Cell Cycle Arrest : Flow cytometry analysis has indicated that treatment with this compound arrests the cell cycle at the G0-G1 phase, preventing further proliferation of cancer cells .

Structure-Activity Relationships (SAR)

The structure of this compound is crucial for its biological activity. Modifications in the phenyl ring or the oxadiazole moiety can significantly affect its potency. For instance:

  • Electron-Donating Groups (EDG) : The presence of EDGs such as methoxy or ethoxy groups enhances biological activity.
  • Halogen Substitution : Introducing halogens on the phenyl ring generally reduces activity compared to compounds with EDGs .

Comparative Efficacy

When compared to other oxadiazole derivatives:

Compound NameIC50 (µM)Cell Line
This compound15.63MCF-7
Doxorubicin10.38MCF-7
Tamoxifen10.38MCF-7
Novel Oxadiazole Derivative A0.65MCF-7
Novel Oxadiazole Derivative B2.41MCF-7

Case Studies

Several case studies have been published exploring the biological activity of related compounds:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide, and how are intermediates characterized?

  • Methodology : The compound is synthesized via a multi-step protocol. First, the 1,2,5-oxadiazole core is functionalized by reacting 3,4-diethoxyphenyl-substituted aminofurazan with acyl chlorides (e.g., 4-(propan-2-yloxy)benzoyl chloride) in dry DMF using NaH as a base. Critical intermediates are purified via recrystallization (e.g., from toluene or CH₂Cl₂) and characterized by melting point, IR, NMR, and HRMS to confirm structural integrity .

Q. How are spectroscopic techniques (NMR, HRMS) employed to validate the structure of this compound and its analogs?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. For example, the 3,4-diethoxyphenyl group shows distinct aromatic proton splitting patterns, while the isopropoxy group exhibits a characteristic methine quartet.
  • HRMS (ESI⁻) : Used to confirm molecular mass with <5 ppm error. For instance, a derivative with a morpholinylmethyl substituent (C₂₉H₂₉N₅O₅) showed an exact mass match of 527.2123 (calculated) vs. 527.2121 (observed) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during the coupling of the oxadiazole core with benzamide moieties?

  • Methodology :

  • Solvent Selection : Dry DMF or THF minimizes side reactions (e.g., hydrolysis of acyl chlorides).
  • Base : NaH or K₂CO₃ ensures deprotonation of the oxadiazole amine for nucleophilic attack.
  • Temperature : Reflux (70–80°C) accelerates coupling, but controlled heating (<100°C) prevents oxadiazole ring degradation.
  • Purification : Gradient recrystallization (e.g., CH₂Cl₂/hexane) removes unreacted starting materials .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

  • Methodology :

  • Variation of Substituents : Replace the 3,4-diethoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., trifluoromethyl) to assess effects on target binding.
  • Bioassays : Test antiplasmodial or anticancer activity (e.g., IC₅₀ against Plasmodium falciparum 3D7 strain). For example, analogs with 3-trifluoromethoxy groups showed 2.5-fold higher potency than ethoxy derivatives .

Q. What mechanisms of action are hypothesized for this compound in biological systems?

  • Methodology :

  • Enzyme Inhibition : Molecular docking predicts binding to Plasmodium dihydroorotate dehydrogenase (DHODH) via π-π stacking with the oxadiazole ring.
  • Receptor Modulation : The benzamide moiety may interact with kinase ATP-binding pockets, as seen in related thiazole derivatives .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodology :

  • Metabolic Stability : Assess hepatic microsomal degradation to identify labile groups (e.g., ethoxy substituents prone to demethylation).
  • Formulation Adjustments : Use liposomal encapsulation to enhance bioavailability if poor solubility is observed in vivo .

Q. What analytical methods are critical for assessing purity and stability during long-term storage?

  • Methodology :

  • HPLC-PDA : Monitor degradation products (e.g., hydrolysis of the oxadiazole ring) with a C18 column and acetonitrile/water gradient.
  • DSC/TGA : Determine thermal stability; derivatives with morpholinyl groups show higher decomposition temperatures (>200°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.